3-Chloro-4-(3-fluorophenoxy)aniline
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Overview
Description
3-Chloro-4-(3-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 3-fluorophenoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-fluorophenoxy)aniline typically involves a nucleophilic substitution reaction. One common method involves the reaction of 3-chloroaniline with 3-fluorophenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and safety. The reaction conditions are carefully controlled, and the use of catalysts may be employed to enhance the reaction rate and selectivity. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-fluorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-Chloro-4-(3-fluorophenoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-fluorophenoxy)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-fluorophenoxy)aniline: Similar structure but with a different position of the fluorine atom.
3-Chloro-4-fluoroaniline: Lacks the phenoxy group, making it less complex.
4-Chloro-3-fluoroaniline: Different substitution pattern on the aniline ring
Uniqueness
3-Chloro-4-(3-fluorophenoxy)aniline is unique due to the specific positioning of the chlorine and fluorine atoms, as well as the presence of the phenoxy group. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H9ClFNO |
---|---|
Molecular Weight |
237.66 g/mol |
IUPAC Name |
3-chloro-4-(3-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9ClFNO/c13-11-7-9(15)4-5-12(11)16-10-3-1-2-8(14)6-10/h1-7H,15H2 |
InChI Key |
YNVPKQXOZXARBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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